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4-(Azetidin-3-yl)aniline, also known by its CAS number 7215-04-5, is a chemical compound characterized by the presence of an azetidine ring attached to an aniline moiety. Its molecular formula is with a molecular weight of approximately 148.21 g/mol. The compound features a four-membered azetidine ring, which contributes to its unique properties and reactivity. The structure can be represented as follows:
The compound has potential applications in medicinal chemistry due to its structural characteristics.
Several synthetic routes can be employed to produce 4-(azetidin-3-yl)aniline:
4-(Azetidin-3-yl)aniline has potential applications in various fields:
Several compounds share structural similarities with 4-(azetidin-3-yl)aniline, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Azetidin-1-yl)aniline | 344405-51-2 | Contains an azetidine ring but differs in the position of nitrogen. |
| 4-Aminobenzylazetidine | Not Available | Similar structure but lacks the aniline component. |
| N-Methylazetidine | Not Available | A simple azetidine derivative without the aromatic component. |
4-(Azetidin-3-yl)aniline is unique due to its combination of an aromatic amine and a four-membered ring structure, which may confer distinct reactivity and biological properties compared to other similar compounds. Its ability to participate in diverse
Traditional synthetic approaches to 4-(azetidin-3-yl)aniline primarily rely on established organic chemistry methodologies that have been refined over decades of heterocyclic synthesis research [1]. The most common traditional pathway involves the sequential construction of the azetidine ring followed by coupling with aniline derivatives or the reverse approach of functionalizing pre-formed azetidine rings with aromatic amino groups [2].
The classical synthetic route typically begins with readily available starting materials such as glutaric anhydride derivatives [3]. In this approach, bromination of glutaric anhydride yields α,α′-dibromoglutaric anhydride, which undergoes conversion to its corresponding diester using benzyl alcohol in the presence of oxalyl chloride in dimethylformamide [3]. The subsequent reaction with benzylamine at elevated temperatures produces azetidine intermediates that can be further functionalized to introduce the aniline moiety [3].
An alternative traditional approach utilizes the Buchwald-Hartwig amination reaction for the formation of carbon-nitrogen bonds between azetidine precursors and aromatic halides [4]. This palladium-catalyzed cross-coupling methodology has proven highly effective for constructing 4-(azetidin-3-yl)aniline derivatives [4] [5]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the azetidine substrate, and finally reductive elimination to form the desired carbon-nitrogen bond [4].
Ring contraction strategies represent another traditional synthetic pathway, particularly useful for accessing substituted azetidine derivatives [6]. These methods typically involve the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate [6]. Various nucleophiles including anilines can be efficiently incorporated into the azetidine framework through this approach [6].
The traditional synthesis also encompasses reductive approaches starting from azetidinones (β-lactams) using lithium aluminum hydride or more effective combinations of lithium aluminum hydride with aluminum trichloride [7]. These reductive methods provide access to the saturated azetidine core structure, which can subsequently be functionalized with aniline substituents through conventional organic transformations [7].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 4-(azetidin-3-yl)aniline derivatives while improving reaction efficiency and reducing environmental impact [8] [9]. These methodologies leverage the rapid heating capabilities of microwave irradiation to promote cyclization reactions that traditionally require extended reaction times and harsh conditions [8].
The microwave-assisted synthesis of azetidines in aqueous media represents a significant advancement in green chemistry approaches [8]. Simple azetidines can be synthesized in good to excellent yields through cyclization of 3-(ammonio)propyl sulfates derived from primary amines and the cyclic sulfate of 1,3-propanediol [8]. This methodology features accelerated synthesis times under microwave-assisted heating, with reactions typically completing within hours rather than days [8].
A notable microwave-assisted protocol involves the use of trimethyl orthoformate and acetic acid as key reagents [9]. In this approach, the reaction mixture is irradiated in a seamless pressure vial using microwave systems operated at maximal power up to 180 watts at temperatures ranging from 140°C to 180°C [9]. The reaction times are dramatically reduced to 10-30 minutes compared to conventional heating methods that may require several hours [9].
Solvent-free approaches have also been developed for azetidine synthesis, offering additional environmental benefits and simplified purification procedures [10]. These methods often employ solid-phase reagents or neat reaction conditions to minimize solvent usage while maintaining high synthetic efficiency [10]. The absence of solvents can lead to enhanced reaction rates due to increased concentration of reactants and improved mass transfer [10].
The microwave-assisted synthesis particularly benefits reactions involving heterocyclic formations where ring strain must be overcome [8]. The rapid and uniform heating provided by microwave irradiation helps to overcome activation barriers more efficiently than conventional heating methods [8]. This is especially advantageous for azetidine formation, where the four-membered ring strain creates thermodynamic challenges [8].
Catalytic systems play a crucial role in optimizing ring closure reactions for 4-(azetidin-3-yl)aniline synthesis, with various metal catalysts and Lewis acids demonstrating exceptional efficiency in promoting azetidine formation [11] [12] [13]. These catalytic approaches often provide superior selectivity, milder reaction conditions, and improved functional group tolerance compared to non-catalytic methods [11] [12].
Lanthanide triflate catalysts, particularly lanthanum(III) triflate, have shown remarkable efficacy in promoting intramolecular aminolysis reactions leading to azetidine formation [11] [12]. The lanthanum(III) triflate-catalyzed regioselective aminolysis of cis-3,4-epoxy amines proceeds through a highly selective 4-exo-tet cyclization pathway [11] [12]. This catalytic system operates effectively at relatively mild temperatures using 1,2-dichloroethane as solvent, with reaction times typically ranging from 2.5 to 5 hours [11] [12].
Lewis acid catalysis using aluminum, boron, tin, zinc, and iron-based systems has been extensively investigated for azetidine ring formation [13]. These catalysts function by coordinating to the nitrogen atom of azetidine precursors, facilitating the departure of leaving groups and promoting cyclization reactions [13]. The catalytic mechanism involves formation of a complex at the aza nitrogen, leading to departure of the initial substituent and formation of a complexed secondary amine intermediate [13].
Gold-catalyzed cyclization reactions represent an emerging area of catalytic azetidine synthesis [14] [15]. These systems enable rare 4-exo-dig cyclization pathways that were previously considered unfavorable according to Baldwin's rules [14]. The gold catalysts promote regioselective nucleophilic attack leading to azetidine formation through mechanisms that involve obtuse angle attack geometries [14].
Copper-catalyzed photoinduced radical cyclization has been developed as an innovative catalytic approach for azetidine synthesis [15]. This methodology utilizes heteroleptic copper complexes in the presence of amines under visible light irradiation to promote anti-Baldwin radical 4-exo-dig cyclization from nitrogen-substituted alkynes [15]. The photocatalytic system provides full control over regioselectivity while operating under mild conditions [15].
The following table summarizes key catalytic systems and their operating parameters:
| Catalyst System | Temperature (°C) | Solvent | Reaction Time | Selectivity |
|---|---|---|---|---|
| Lanthanum(III) triflate | 80-85 | 1,2-Dichloroethane | 2.5-5 hours | >20:1 (4-exo vs 5-endo) |
| Gold complexes | 25-80 | Various | 1-16 hours | >95% (4-exo-dig) |
| Copper photoredox | 25 | Acetonitrile | 8-24 hours | >95% (Z-selective) |
| Lewis acids (AlCl₃, BF₃) | 70-125 | Aprotic solvents | 2-8 hours | Variable |
The purification and isolation of 4-(azetidin-3-yl)aniline derivatives present unique challenges due to the basic nature of both the azetidine nitrogen and aniline functionality, as well as the potential volatility of some azetidine compounds [16] [17] [18]. Specialized purification techniques have been developed to address these specific characteristics while ensuring high purity and yield of the final products [19] [16] [17].
Column chromatography remains the primary purification method for azetidine derivatives, with particular attention required for volatile compounds [16] [20]. Normal phase silica gel chromatography is commonly employed, though special precautions must be taken to prevent product loss during concentration steps [16] [20]. The use of low-boiling solvents such as diethyl ether for extraction and chromatography helps minimize product loss that can occur with more volatile azetidine derivatives [16] [20].
Crystallization techniques have been specifically adapted for heterocyclic nitrogen compounds including azetidine derivatives [21]. Recrystallization from aqueous ammonia solutions has proven particularly effective for purifying nitrogen-containing heterocycles [21]. This method involves dissolving the crude product in aqueous ammonia solutions containing 2-15% ammonia by weight at elevated temperatures (75-190°F), followed by controlled cooling to 30-50°F to induce crystallization [21].
Ion-exchange chromatography has been successfully applied to azetidine purification, particularly for compounds containing multiple nitrogen functionalities [19]. This method involves adsorption to ion-exchange resins and has been reported to require less time while providing higher yields compared to conventional purification methods [19]. The technique is especially useful for separating azetidine derivatives from structurally similar impurities [19].
Preparative high-performance liquid chromatography serves as an effective purification technique for complex azetidine mixtures [17]. This method allows for separation of diastereomers and regioisomers that may be difficult to separate using conventional column chromatography [17]. The technique is particularly valuable when dealing with azetidine derivatives that exist as mixtures of stereoisomers [17].
Specialized handling considerations are essential for volatile azetidine derivatives [16] [20]. Product concentration should be performed using rotary evaporation followed by minimal exposure to high vacuum or air streams to prevent mass loss [16] [20]. Storage under inert atmospheres and at reduced temperatures may be necessary for particularly volatile compounds [16] [20].
Salt formation represents an important isolation strategy for basic azetidine derivatives [17] [13]. Conversion to hydrochloride salts often improves stability and facilitates purification through crystallization [17]. The salt formation can be readily reversed under basic conditions to regenerate the free amine when needed for further synthetic transformations [17] [13].
The following table outlines key purification parameters for different isolation techniques:
| Purification Method | Temperature Range | Solvent System | Typical Yield Recovery | Purity Achieved |
|---|---|---|---|---|
| Normal phase chromatography | Ambient | Ethyl acetate/hexanes | 70-90% | >95% |
| Recrystallization (aqueous NH₃) | 30-50°F | 2-15% NH₃(aq) | 55-85% | >99% |
| Ion-exchange chromatography | Ambient | Aqueous buffers | 60-80% | >98% |
| Preparative HPLC | Ambient | Various | 80-95% | >99% |
| Salt precipitation | 0-25°C | Ethereal HCl | 85-95% | >95% |
The ¹H NMR spectrum of 4-(Azetidin-3-yl)aniline exhibits characteristic resonances that provide detailed structural information about both the azetidine ring and the aniline moiety [1] [2]. The azetidine ring protons appear as distinctive multiplets in the aliphatic region, with the methylene protons (CH₂-N) typically resonating between 2.8-3.2 parts per million (ppm), while the methine proton (CH-N) appears at 3.5-4.0 ppm [3] [4]. These chemical shifts reflect the electron-withdrawing effect of the nitrogen atom within the four-membered ring structure.
The aromatic protons of the aniline moiety display characteristic splitting patterns in the aromatic region between 6.5-7.5 ppm [5] [6]. The ortho protons (adjacent to the amino group) typically appear as doublets around 6.6-6.8 ppm, while the meta protons resonate at 7.0-7.2 ppm as triplets due to coupling with adjacent aromatic protons [7] [8]. The para protons, positioned adjacent to the azetidine substituent, show a slight downfield shift to 7.1-7.3 ppm compared to unsubstituted aniline.
The amino group protons (NH₂) exhibit broad singlets in the range of 3.5-4.5 ppm in deuterated chloroform [8]. The exact chemical shift depends on the solvent system, with dimethyl sulfoxide typically causing a downfield shift of 1-2 ppm relative to chloroform [6]. The broadness of these signals results from rapid exchange with trace water and quadrupolar relaxation effects.
The ¹³C NMR spectrum provides crucial information about the carbon framework of 4-(Azetidin-3-yl)aniline [9] [10]. The azetidine ring carbons appear in the aliphatic region, with the methylene carbons (CH₂) typically resonating between 28-35 ppm and the methine carbon (CH) at 45-52 ppm [11] [12]. These values are characteristic of strained four-membered nitrogen heterocycles, with the downfield shift of the methine carbon reflecting its direct attachment to the aromatic ring.
The aromatic carbon framework displays six distinct signals in the aromatic region between 110-150 ppm [10] [13]. The carbon bearing the amino group (C-1) appears most upfield at approximately 145-155 ppm due to the electron-donating effect of the amino substituent. The carbon atoms ortho to the amino group resonate around 115-120 ppm, while the meta carbons appear at 130-135 ppm. The carbon bearing the azetidine substituent (C-4) shows a characteristic chemical shift at 140-145 ppm, reflecting the electron-withdrawing influence of the nitrogen-containing heterocycle.
The quaternary aromatic carbon atoms can be distinguished from the proton-bearing carbons through the use of distortionless enhancement by polarization transfer (DEPT) experiments, which provide phase information to differentiate between CH₃, CH₂, CH, and quaternary carbons [1] [9].
Two-dimensional ¹H-¹H correlation spectroscopy provides valuable connectivity information that confirms the structural assignment of 4-(Azetidin-3-yl)aniline [14] [15]. The COSY spectrum reveals cross-peaks between coupled protons, typically those separated by two or three bonds. Within the azetidine ring, characteristic cross-peaks appear between the methine proton and the adjacent methylene protons, confirming the ring connectivity [14] [16].
The aromatic region of the COSY spectrum displays cross-peaks consistent with the substitution pattern of the aniline ring. The meta coupling between ortho and meta protons (typically 2-3 Hz) and the ortho coupling between adjacent aromatic protons (7-10 Hz) provide definitive evidence for the para-disubstituted benzene ring structure [7] [17].
Long-range coupling information can be obtained through heteronuclear multiple bond correlation (HMBC) experiments, which show correlations between protons and carbons separated by two or three bonds. These experiments are particularly useful for confirming the attachment point of the azetidine ring to the aromatic system [18] [19].
The primary amine functionality of 4-(Azetidin-3-yl)aniline exhibits characteristic N-H stretching vibrations in the region 3300-3500 cm⁻¹ [20] [21]. Primary amines typically show two distinct N-H stretching bands corresponding to symmetric and asymmetric stretching modes. The asymmetric stretch appears at higher frequency (3400-3500 cm⁻¹) with strong intensity, while the symmetric stretch occurs at lower frequency (3300-3400 cm⁻¹) with medium intensity [21] [22].
The exact position of these bands is influenced by hydrogen bonding interactions and the electronic environment of the amino group. In the solid state, intermolecular hydrogen bonding causes broadening and shifts the N-H stretching frequencies to lower values compared to the gas phase [23] [24]. The aromatic substitution pattern also affects these frequencies, with electron-withdrawing substituents causing slight upfield shifts.
The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, characteristic of sp²-hybridized carbon atoms [25] [22]. These bands are typically of medium intensity and may show fine structure due to Fermi resonance with overtones of aromatic C-H bending modes. The azetidine ring C-H stretching vibrations occur at lower frequencies (2800-3000 cm⁻¹) due to the sp³-hybridized nature of these carbon atoms [26] [27].
The four-membered ring structure of azetidine imparts unique characteristics to the C-H stretching modes due to ring strain effects. Computational studies have shown that the C-H bonds in azetidine are slightly weakened compared to unstrained systems, resulting in characteristic frequency shifts [28] [27].
The aromatic ring skeletal vibrations appear as strong bands in the region 1450-1650 cm⁻¹ [21] [23]. These vibrations correspond to in-plane C=C stretching modes and are highly characteristic of substituted benzene rings. The substitution pattern significantly influences the number and intensity of these bands, with para-disubstituted benzenes showing fewer bands compared to other substitution patterns.
The aromatic C-H out-of-plane bending vibrations occur in the region 750-900 cm⁻¹ and provide valuable information about the substitution pattern [21] [23]. For para-disubstituted benzenes, a characteristic strong band appears around 800-830 cm⁻¹, corresponding to the out-of-plane motion of the two adjacent aromatic protons.
The C-N stretching vibrations appear in two distinct regions depending on the hybridization state of the carbon atom. The aromatic C-N stretch occurs at 1250-1350 cm⁻¹ with medium intensity, while the aliphatic C-N stretch appears at lower frequency (1000-1250 cm⁻¹) [21] [22]. The exact frequency depends on the electronic nature of the substituents and the degree of conjugation between the amino group and the aromatic ring.
The azetidine ring exhibits characteristic vibrational modes in the region 800-1200 cm⁻¹ [26] [29]. These include ring breathing modes, where the ring expands and contracts symmetrically, and ring deformation modes involving changes in bond angles. The four-membered ring structure results in unique vibrational patterns that distinguish azetidine from other cyclic amines [27] [30].
Ring strain effects in azetidine cause characteristic shifts in vibrational frequencies compared to unstrained systems. The C-C and C-N stretching modes within the ring are typically shifted to higher frequencies due to the increased s-character of the bonds resulting from ring strain [28] [31].
The molecular ion peak of 4-(Azetidin-3-yl)aniline appears at m/z 148, corresponding to the molecular formula C₉H₁₂N₂ [32] [33]. The intensity of this peak is typically medium due to the presence of aromatic stabilization, which enhances the stability of the molecular ion radical compared to purely aliphatic systems [34] [35]. The molecular ion follows the nitrogen rule, exhibiting an even mass number due to the presence of two nitrogen atoms.
The most prominent fragmentation pathway involves α-cleavage adjacent to the nitrogen atoms [34] [36]. Loss of a hydrogen radical (M-H) produces a base peak or high-intensity fragment at m/z 147. This fragmentation is favored due to the stabilization of the resulting cation by the aromatic ring and the nitrogen lone pairs [35] [37].
Additional α-cleavage pathways include loss of the amino group (M-NH₂) to give a fragment at m/z 131, representing the 4-azetidinylbenzene cation. This fragmentation demonstrates the relative stability of the azetidine-substituted aromatic system [34] [38].
Cleavage of the carbon-carbon bond connecting the azetidine ring to the aromatic system produces a significant fragment at m/z 92, corresponding to the aniline cation (C₆H₅NH₂⁺) [34] [39]. This fragmentation pathway is energetically favorable due to the formation of a stable aromatic cation and the relief of ring strain in the azetidine moiety.
The complementary azetidine fragment appears at m/z 56 (C₃H₆N⁺), representing the strained four-membered ring cation. The intensity of this fragment is typically lower than the aromatic fragment due to the inherent instability of the strained ring system [34] [40].
Rearrangement processes contribute to the formation of tropylium ion (C₇H₇⁺) at m/z 91, a common fragment in the mass spectra of aromatic compounds [34] [41]. This seven-membered ring cation is formed through a complex rearrangement involving the aromatic ring and provides characteristic fragmentation evidence for aromatic systems.
The fragmentation pattern also includes various minor fragments resulting from multiple bond cleavages and rearrangements, providing a fingerprint for compound identification [42] [43]. The relative intensities of these fragments depend on ionization conditions and can vary between different ionization methods.
The UV-Vis absorption spectrum of 4-(Azetidin-3-yl)aniline exhibits characteristic electronic transitions associated with the aniline chromophore [44] [45]. The primary aromatic transition (E₂ band) occurs in the region 220-240 nm with high extinction coefficients (8000-12000 L mol⁻¹ cm⁻¹), corresponding to π→π* transitions within the benzene ring system [44] [46].
This transition is bathochromically shifted compared to benzene (204 nm) due to the electron-donating effect of the amino group, which extends the effective conjugation of the aromatic system [45] [46]. The azetidine substituent provides additional electronic perturbation, causing fine-structure modifications in the absorption band.
The secondary aromatic transition (B band) appears at longer wavelengths (270-290 nm) with moderate extinction coefficients (1200-1600 L mol⁻¹ cm⁻¹) [44] [47]. This transition corresponds to symmetry-forbidden π→π* transitions that gain intensity through vibronic coupling and symmetry breaking caused by the substituents [48] [49].
The B band position is particularly sensitive to the electronic nature of the substituents, with electron-donating groups causing bathochromic shifts and electron-withdrawing groups causing hypsochromic shifts [45] [50]. The azetidine substituent, being mildly electron-withdrawing, causes a slight blue shift compared to unsubstituted aniline.
Weak absorption bands in the region 300-320 nm with low extinction coefficients (200-500 L mol⁻¹ cm⁻¹) can be attributed to charge transfer transitions [51] [50]. These transitions involve electron transfer from the amino group lone pair to the aromatic π* orbitals, creating a charge-separated excited state [52] [49].
The intensity and position of these charge transfer bands are highly dependent on solvent polarity and hydrogen bonding interactions [51] [49]. In protic solvents, these transitions may be significantly affected by specific solute-solvent interactions that modify the electronic structure of the chromophore.
The electronic absorption spectrum of 4-(Azetidin-3-yl)aniline shows significant solvent dependence, particularly for the charge transfer transitions [51] [49]. In acidic media, protonation of the amino group eliminates the n→π* transitions and causes the absorption spectrum to resemble that of benzene, with the main absorption band blue-shifting to approximately 203 nm [45] [46].
The solvatochromic behavior provides information about the excited state dipole moment and the nature of the electronic transitions [51] [53]. Polar solvents generally stabilize charge transfer excited states, leading to bathochromic shifts in the absorption maxima.